Idoxuridine
Overview
Description
Idoxuridine is an antiviral drug used for the treatment of viral eye infections, including herpes simplex keratitis . It is a nucleoside analogue, a modified form of deoxyuridine, similar enough to be incorporated into viral DNA replication, but the iodine atom added to the uracil component blocks base pairing .
Synthesis Analysis
Idoxuridine is an iodinated analogue of the nucleosides deoxyuridine and thymidine. It was first synthesized by William H. Prusoff at Yale University in 1958 . It became the first antiviral drug approved by the US Food and Drug Administration, for topical use against herpes simplex keratitis .
Molecular Structure Analysis
The molecular formula of Idoxuridine is C9H11IN2O5 . The molecular weight is 354.10 g/mol . The IUPAC name is 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione .
Chemical Reactions Analysis
Idoxuridine acts as an antiviral agent by inhibiting viral replication. It substitutes itself for thymidine in viral DNA, which in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .
Physical And Chemical Properties Analysis
Idoxuridine has a density of 2.1±0.1 g/cm3 . The molar refractivity is 64.8±0.4 cm3 . The polar surface area is 99 Å2 .
Scientific Research Applications
Bioprocess Development
Cappa and Trelles (2017) developed an efficient bioprocess using immobilized lactic acid bacteria for the synthesis of idoxuridine, an antiviral agent. This process achieved a high conversion rate of idoxuridine in various media and used a bionanocomposite matrix for improved stability. This represents an eco-compatible alternative for producing idoxuridine, with significant yields in nonconventional media (Cappa & Trelles, 2017).
Antiviral Mechanism and Radiosensitizing Activities
Idoxuridine is known for its antiviral activity, particularly against herpes simplex virus (HSV). When administered, it is converted to various phosphate forms and incorporated into DNA, disrupting viral replication. Additionally, as a prodrug of ropidoxuridine, idoxuridine can sensitize cells to ionizing radiation, increasing DNA strand breaks. This dual functionality highlights its potential in both antiviral and radiosensitizing applications (Definitions, 2020).
Historical Perspective in Antiviral Drug Development
De Clercq and Li (2016) noted the historical significance of idoxuridine as the first antiviral drug approved in 1963. This discovery marked a milestone in antiviral drug development, leading to a diverse array of treatments for various viral infections. Idoxuridine's pioneering role in this field shed light on the evolution and impact of antiviral drugs over the past decades (De Clercq & Li, 2016).
Prodrug Strategies in Antiviral Therapy
The development of antiviral prodrugs, including derivatives of idoxuridine, addresses challenges like low bioavailability and solubility. Idoxuridine's role in this area is significant, as it laid the foundation for the development of more efficient prodrug strategies, enhancing the efficacy and reducing the toxicity of antiviral treatments (De Clercq & Field, 2006).
Pharmaceutical Formulations
Researchon idoxuridine has also focused on pharmaceutical formulations to enhance its efficacy and delivery. Seth, Misra, and Umrigar (2005) explored the development of topical liposomal gel formulations of idoxuridine for the treatment of herpes simplex. This approach aimed to improve the drug's therapeutic efficacy and reduce local side effects like itching and burning. The study found that the liposomal gel formulation led to enhanced drug retention in the skin, demonstrating the potential for improved treatment outcomes in herpes simplex patients (Seth, Misra, & Umrigar, 2005).
Novel Delivery Systems
In a study by Dwivedi et al. (2017), ocular inserts of idoxuridine were formulated using various polymers to achieve controlled release and greater therapeutic efficacy in the treatment of Herpes-keratitis. The ocuserts were evaluated for various parameters like thickness, drug content, and in vitro release studies, highlighting the potential of this novel delivery system to improve ocular bioavailability and reduce the frequency of administration (Dwivedi, Yadav, Arjariya, & Goyal, 2017).
Antiviral Activity Against Orthopoxviruses
Prichard and Kern (2010) investigated the antiviral activity of idoxuridine and its analogs against orthopoxviruses. Their study demonstrated that idoxuridine, along with other pyrimidine analogs, showed significant in vitro and in vivo antiviral activity, suggesting its potential as an effective therapy for orthopoxvirus infections (Prichard & Kern, 2010).
Mechanical Properties for Explosive Surrogates
Burch, Yeager, and Bahr (2017) explored the mechanical properties of idoxuridine, identifying it as a suitable surrogate for explosives in non-detonative tests. Their research on nanoindentation of idoxuridine crystals demonstrated its mechanical similarity to certain explosives, providing a safer alternative for testing and research in this field (Burch, Yeager, & Bahr, 2017).
Safety And Hazards
Future Directions
Idoxuridine was the first antiviral drug approved by the FDA. Since then, many other antiviral drugs have been developed. One candidate is lufotrelvir, a compound disclosed in 2020 by researchers at multiple laboratories of Pfizer Worldwide Research and Development and other institutions . Lufotrelvir is a potential treatment for COVID-19 .
properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFRJNBWHJMXHO-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045238 | |
Record name | Idoxuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Idoxuridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility at 25 °C in mg/ml: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane., In water, 2.0X10+3 mg/L at 25 °C, Solubility at 25 °C in mg/mL: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane., 2.34e+01 g/L, 0.1 N NaOH 30 (mg/mL), 0.1 N HCL 2 (mg/mL), H2O (mg/mL) | |
Record name | Idoxuridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00249 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IDOXURIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Idoxuridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | IODODEOXYURIDINE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/39661%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Mechanism of Action |
Idoxuridine acts as an antiviral agent by inhibiting viral replication by substituting itself for thymidine in viral DNA. This in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning. The effect of Idoxuridine results in the inability of the virus to reproduce or to infect/destroy tissue., Idoxuridine, which closely resembles thymidine, inhibits thymidylic phosphorylase and specific DNA polymerases, which are necessary for the incorporation of thymidine into viral DNA. Idoxuridine is incorporated in place of thymidine into viral DNA, resulting in faulty DNA and the inability to infect or destroy tissue or to reproduce. Idoxuridine is incorporated into mammalian DNA as well. | |
Record name | Idoxuridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00249 | |
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Record name | IDOXURIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Idoxuridine | |
Color/Form |
Crystals from water, triclinic | |
CAS RN |
54-42-2 | |
Record name | 5-Iodo-2′-deoxyuridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-42-2 | |
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Record name | Idoxuridine [USAN:USP:INN:BAN:JAN] | |
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Record name | Idoxuridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00249 | |
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Record name | Idoxuridine | |
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Record name | Idoxuridine | |
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Record name | IDOXURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGP81V5245 | |
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Record name | IDOXURIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Idoxuridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Decomposes at 160 °C, 164 - 166 °C | |
Record name | Idoxuridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00249 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IDOXURIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Idoxuridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Citations
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